[(4-Cyano-benzyl)-isopropyl-amino]-acetic acid
Description
[(4-Cyano-benzyl)-isopropyl-amino]-acetic acid is a synthetic organic compound characterized by a benzyl group substituted with a cyano (-CN) group at the para position, an isopropyl amino (-N(CH(CH₃)₂)) moiety, and an acetic acid (-CH₂COOH) functional group. Notably, this compound is listed as discontinued in commercial catalogs, indicating possible challenges in synthesis, stability, or efficacy .
Properties
IUPAC Name |
2-[(4-cyanophenyl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(2)15(9-13(16)17)8-12-5-3-11(7-14)4-6-12/h3-6,10H,8-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEUCKSRCVKCKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)C#N)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Cyano-benzyl)-isopropyl-amino]-acetic acid typically involves the formation of the cyano group through cyanation reactions. One common method is the use of transition metal-catalyzed cyanation of aryl halides or boronic acids. For instance, palladium-catalyzed cyanation using copper(I) thiophene-2-carboxylate and organic or inorganic thiocyanates can be employed . The reaction conditions often involve the use of solvents like 1,4-dioxane and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanation processes using similar catalytic systems but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(4-Cyano-benzyl)-isopropyl-amino]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The benzyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
[(4-Cyano-benzyl)-isopropyl-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Cyano-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups: The cyano group (-CN) increases the compound’s polarity and acidity compared to halogenated analogs (e.g., Br, Cl). This may enhance solubility in polar solvents but reduce membrane permeability . For example, the bromo analog (MW 286.16) is ~54 g/mol heavier than the cyano derivative, which could influence pharmacokinetics .
Amino Group Modifications: Isopropyl vs. Cyclopropyl: The cyclopropyl group introduces rigidity and smaller steric hindrance compared to isopropyl. This may affect binding affinity in enzyme or receptor interactions. For instance, [(4-Cyano-benzyl)-cyclopropyl-amino]-acetic acid (MW ~230.25) could adopt a more planar conformation, altering its bioactivity profile .
This highlights the need for further optimization in analog design.
Biological Activity
[(4-Cyano-benzyl)-isopropyl-amino]-acetic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a cyano group attached to a benzyl moiety, linked through an isopropyl amino group to acetic acid. This unique structure may contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties . For instance, derivatives have shown activity against various Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these pathogens often fall within the low micromolar range, suggesting significant potency.
| Pathogen | MIC (μg/mL) |
|---|---|
| E. coli | 4 |
| K. pneumoniae | 2 |
| Pseudomonas aeruginosa | 8 |
| Acinetobacter baumannii | 0.5 |
These findings highlight the potential of this compound as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects . In animal models, it demonstrated a reduction in inflammatory markers and symptoms associated with conditions such as gastritis. Specifically, studies showed that treatment with the compound led to a significant decrease in gastric acid secretion and ulceration index compared to controls.
The proposed mechanism of action involves the inhibition of specific enzymes or receptors involved in inflammatory pathways or bacterial metabolism. For example, similar compounds have been shown to inhibit bacterial gyrase, an essential enzyme for bacterial DNA replication, thereby exerting their antimicrobial effects.
Study 1: Antimicrobial Efficacy
A study conducted on a series of related compounds demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains. The study employed both in vitro assays and murine models to confirm the efficacy and safety profile of the compound.
Study 2: Anti-inflammatory Effects
In another investigation focused on gastric inflammation, animals treated with the compound showed a marked reduction in ulceration scores and gastric acid secretion levels. The results indicated that doses as low as 10 mg/kg were effective in reducing inflammation, suggesting a favorable therapeutic window.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
